Cas no 2138824-06-1 (3-(2-Bromoethenyl)-6-methylpyridazine)

3-(2-Bromoethenyl)-6-methylpyridazine Chemical and Physical Properties
Names and Identifiers
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- EN300-802579
- 3-(2-bromoethenyl)-6-methylpyridazine
- 2138824-06-1
- 3-(2-Bromoethenyl)-6-methylpyridazine
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- Inchi: 1S/C7H7BrN2/c1-6-2-3-7(4-5-8)10-9-6/h2-5H,1H3/b5-4+
- InChI Key: OKKOQHLUNATQRC-SNAWJCMRSA-N
- SMILES: Br/C=C/C1=CC=C(C)N=N1
Computed Properties
- Exact Mass: 197.97926g/mol
- Monoisotopic Mass: 197.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 25.8Ų
3-(2-Bromoethenyl)-6-methylpyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802579-1.0g |
3-(2-bromoethenyl)-6-methylpyridazine |
2138824-06-1 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
Enamine | EN300-802579-5.0g |
3-(2-bromoethenyl)-6-methylpyridazine |
2138824-06-1 | 95% | 5.0g |
$3273.0 | 2024-05-21 | |
Enamine | EN300-802579-0.05g |
3-(2-bromoethenyl)-6-methylpyridazine |
2138824-06-1 | 95% | 0.05g |
$948.0 | 2024-05-21 | |
Enamine | EN300-802579-0.5g |
3-(2-bromoethenyl)-6-methylpyridazine |
2138824-06-1 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
Enamine | EN300-802579-0.25g |
3-(2-bromoethenyl)-6-methylpyridazine |
2138824-06-1 | 95% | 0.25g |
$1038.0 | 2024-05-21 | |
Enamine | EN300-802579-0.1g |
3-(2-bromoethenyl)-6-methylpyridazine |
2138824-06-1 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
Enamine | EN300-802579-10.0g |
3-(2-bromoethenyl)-6-methylpyridazine |
2138824-06-1 | 95% | 10.0g |
$4852.0 | 2024-05-21 | |
Enamine | EN300-802579-2.5g |
3-(2-bromoethenyl)-6-methylpyridazine |
2138824-06-1 | 95% | 2.5g |
$2211.0 | 2024-05-21 |
3-(2-Bromoethenyl)-6-methylpyridazine Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Additional information on 3-(2-Bromoethenyl)-6-methylpyridazine
Comprehensive Analysis of 3-(2-Bromoethenyl)-6-methylpyridazine (CAS No. 2138824-06-1): Properties, Applications, and Industry Trends
3-(2-Bromoethenyl)-6-methylpyridazine (CAS No. 2138824-06-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a pyridazine core substituted with a 2-bromoethenyl group at the 3-position and a methyl group at the 6-position, making it a versatile intermediate for synthesizing biologically active molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for halogenated pyridazine derivatives like 3-(2-Bromoethenyl)-6-methylpyridazine has surged, driven by advancements in precision medicine and green chemistry. A growing number of studies highlight its role in catalysis and material science, aligning with the industry's shift toward sustainable synthesis methods. For instance, its bromoethenyl moiety enables efficient cross-coupling reactions, a hot topic in click chemistry and bioconjugation applications.
The compound's physicochemical properties, such as its moderate solubility in polar solvents and stability under ambient conditions, make it suitable for high-throughput screening (HTS) platforms. Laboratories frequently search for "CAS 2138824-06-1 suppliers" or "3-(2-Bromoethenyl)-6-methylpyridazine synthesis," reflecting its commercial and academic relevance. Additionally, its structure-activity relationship (SAR) is a focal point for researchers investigating fragment-based drug design (FBDD).
Emerging trends in AI-driven drug discovery have further amplified interest in this compound. Computational models predict its potential as a scaffold for targeting protein-protein interactions (PPIs), a key area in oncology and neurodegenerative disease research. Notably, its methylpyridazine backbone is analogous to motifs found in FDA-approved drugs, underscoring its translational value.
From an industrial perspective, 3-(2-Bromoethenyl)-6-methylpyridazine aligns with the push for cost-effective intermediates in generic API production. Manufacturers emphasize scalable synthesis routes to meet regulatory standards like ICH Q11, while academic papers often address "CAS 2138824-06-1 safety data" or "pyridazine derivative reactivity." Such queries reflect the compound's dual role in innovation and compliance.
In summary, 3-(2-Bromoethenyl)-6-methylpyridazine (CAS No. 2138824-06-1) represents a critical building block in modern chemistry. Its applications span medicinal chemistry, catalysis, and materials engineering, with ongoing research exploring its untapped potential. As the scientific community prioritizes sustainable methodologies and digital chemistry tools, this compound is poised to remain at the forefront of interdisciplinary innovation.
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